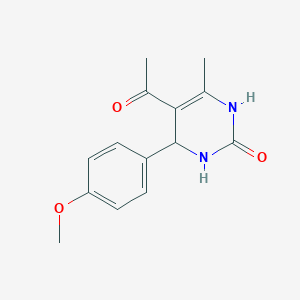

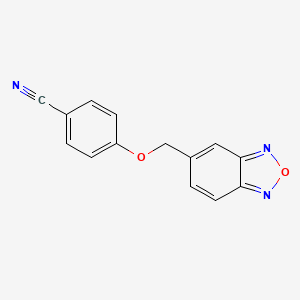

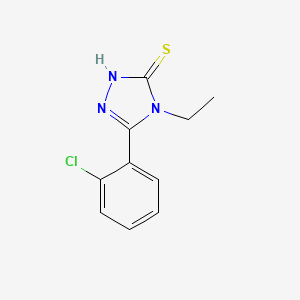

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction, as indicated by the preparation of symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with various boronic acids under phase transfer catalysis conditions . Another approach to synthesizing 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives is through the dehydration of diarylhydrazide, which can yield up to 78.9% . These methods highlight the versatility and efficiency of synthesizing oxadiazole derivatives, which are crucial for further chemical and physical studies.

Molecular Structure Analysis

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, has been thoroughly investigated. Crystallographic studies revealed that the p-bromophenyl group is nearly coplanar with the 1,2,4-oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane . This planarity is significant as it can influence the compound's electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in cross-coupling reactions, which are fundamental in creating a variety of substituted oxadiazoles with potential applications in various fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives have been explored through their spectral characteristics. The absorption and emission spectra of these compounds were studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The presence of aryl groups affects these properties, indicating that the substitution pattern on the oxadiazole ring can be tailored to modify the compound's optical characteristics . Additionally, mesogenic studies on a series of 2-(4-biphenylyl)-1,3,4-oxadiazoles revealed that these compounds exhibit smectic A mesophases and, in some cases, nematic phases, which are influenced by the nature of the substituents at the 5 position . These findings are crucial for the development of materials with specific thermal and optical properties.

Wissenschaftliche Forschungsanwendungen

Application in Biological Research

- Summary of the Application : The compound, a pyrazoline derivative, has been studied for its effects on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application or Experimental Procedures : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate these potentials .

Application in Liquid Crystal Research

- Summary of the Application : A compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a new molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Methods of Application or Experimental Procedures : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results or Outcomes : The study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers .

Application in Biological Research

- Summary of the Application : The compound, a pyrazoline derivative, has been studied for its effects on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

- Methods of Application or Experimental Procedures : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate these potentials .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBNCGXPBZAMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394515 |

Source

|

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |

CAS RN |

312750-72-4 |

Source

|

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)